6-Bromo-2-chloro-4-methylquinoline

Overview

Description

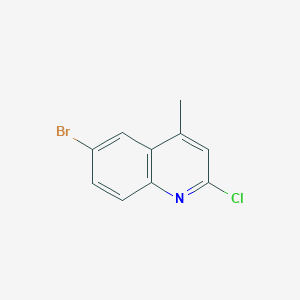

6-Bromo-2-chloro-4-methylquinoline (CAS: 3913-19-7) is a halogenated quinoline derivative with the molecular formula C₁₀H₇BrClN and a molecular weight of 256.53 g/mol. This compound features a bromine atom at position 6, a chlorine atom at position 2, and a methyl group at position 4 of the quinoline scaffold .

Preparation Methods

Knorr Synthesis: Condensation-Cyclization Approach

The Knorr reaction remains the cornerstone for synthesizing 6-bromo-2-chloro-4-methylquinoline. This method involves two sequential steps: (1) condensation of β-keto esters with 4-bromoaniline to form an anilide intermediate, and (2) cyclization of the anilide under acidic conditions to yield the quinolinone scaffold, followed by chlorination.

Condensation of β-Keto Esters with 4-Bromoaniline

The initial step involves reacting ethyl acetoacetate (or analogous β-keto esters) with 4-bromoaniline in a polar solvent (e.g., ethanol or acetic acid). Key advancements in this step include:

- 1H NMR Monitoring : Real-time monitoring revealed that prolonged reaction times or elevated temperatures favor the undesired crotonate byproduct. Optimized conditions (reflux in ethanol for 6–8 hours) selectively yield the anilide 6-bromo-4-methyl-3-(propionylamino)benzoic acid with >90% purity.

- Electron-Withdrawing Group Compatibility : Substrates with electron-withdrawing substituents (e.g., nitro or cyano groups) on the aniline ring require modified conditions, such as lower temperatures (60–80°C), to prevent premature cyclization.

Cyclization to 6-Bromo-4-methylquinolin-2(1H)-one

The anilide undergoes cyclization in concentrated sulfuric acid or polyphosphoric acid (PPA) at 100–120°C. A previously overlooked steric effect was identified: bulkier β-keto ester substituents (e.g., isopropyl groups) hinder cyclization due to unfavorable spatial interactions during carbocation formation. This insight led to the preference for methyl or ethyl β-keto esters, achieving cyclization yields of 75–85%.

Chlorination to this compound

The quinolinone intermediate is treated with phosphorus oxychloride (POCl₃) under reflux to introduce the 2-chloro substituent. Excess POCl₃ (3–5 equivalents) and catalytic dimethylformamide (DMF) enhance electrophilic substitution at the 2-position, yielding the final product in 85–90% purity.

Table 1: Optimized Knorr Synthesis Protocol

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| Condensation | Ethyl acetoacetate, 4-bromoaniline, ethanol, reflux, 8 h | 92% | 1H NMR confirms anilide formation; crotonate byproduct <5% |

| Cyclization | H₂SO₄ (conc.), 110°C, 4 h | 78% | Steric hindrance minimized with methyl β-keto esters |

| Chlorination | POCl₃ (5 eq.), DMF (cat.), reflux, 6 h | 87% | Excess POCl₃ ensures complete substitution |

Overall Yield : 48% (three-step sequence).

Alternative Halogenation Strategies

While less common, direct halogenation of prefunctionalized quinolines offers a supplementary route:

Bromination of 2-Chloro-4-methylquinoline

Treating 2-chloro-4-methylquinoline with bromine in dichloromethane (DCM) at 0°C introduces bromine at the 6-position via electrophilic aromatic substitution. However, this method suffers from:

- Regioselectivity Issues : Competing bromination at the 5- or 7-positions necessitates tedious chromatographic separation, reducing yields to 30–40%.

- Side Reactions : Over-bromination and decomposition occur at temperatures >20°C.

Chlorination of 6-Bromo-4-methylquinoline

Chlorination using sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst targets the 2-position. While feasible, this method is less efficient than the Knorr pathway due to:

- Incomplete Conversion : Residual starting material (10–15%) even with excess SO₂Cl₂.

- Byproduct Formation : Dichlorinated derivatives (e.g., 2,6-dichloro-4-methylquinoline) account for 20–25% of the product mixture.

Industrial-Scale Production Considerations

Translating laboratory-scale Knorr synthesis to industrial production requires addressing:

- Solvent Recovery : Ethanol and POCl₃ are distilled and recycled to reduce costs and environmental impact.

- Continuous Flow Reactors : Microreactors enhance heat transfer during exothermic cyclization and chlorination steps, improving safety and yield consistency.

- Catalyst Regeneration : Acidic catalysts (e.g., H₂SO₄) are neutralized and repurposed, minimizing waste.

Table 2: Comparison of Industrial vs. Laboratory Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10–100 g | 50–100 kg |

| Cyclization Time | 4 h | 2 h (continuous flow) |

| POCl₃ Usage | 5 eq. | 4.2 eq. (recycled) |

| Yield | 48% | 44–46% |

Challenges and Limitations

Persistent challenges include:

- Stereochemical Control : Ensuring exclusive substitution at the 2- and 6-positions demands precise stoichiometry and temperature control.

- Cost of Halogenating Agents : POCl₃ and NBS are expensive, driving research into cheaper alternatives (e.g., NaClO-based chlorination).

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloro-4-methylquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

6-Bromo-2-chloro-4-methylquinoline has diverse applications in scientific research:

Medicinal Chemistry

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .

- Anticancer Potential : Research indicates its potential to inhibit cancer cell proliferation by interfering with key enzymatic pathways involved in cell growth and survival . For instance, it may inhibit epidermal growth factor receptor (EGFR) activity, crucial for cancer progression.

Biological Studies

- Enzyme Inhibition : The compound is being studied for its ability to inhibit specific enzymes that play roles in various diseases, including cancer and infectious diseases .

- Mechanistic Insights : Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects, including its interactions with DNA synthesis pathways.

Industrial Applications

- Dyes and Pigments : The compound is utilized in the production of dyes and pigments due to its unique structural properties that allow for vibrant coloration .

- Chemical Intermediates : It serves as a building block for synthesizing more complex organic molecules used in various industrial processes .

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Studies : A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains, demonstrating significant inhibitory effects comparable to established antibiotics.

- Cancer Cell Line Testing : In vitro testing on cancer cell lines revealed that this compound effectively reduced cell viability, suggesting its potential as a therapeutic agent in oncology .

- Synthesis Optimization : Research focused on optimizing synthetic routes has led to improved yields and purity of this compound, facilitating its use in further biological studies and industrial applications .

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-4-methylquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound may also interact with other molecular targets, such as kinases and ion channels, to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position Isomers

Subtle differences in substituent positions significantly alter reactivity and applications.

Derivatives with Additional Functional Groups

Addition of groups like nitro or methyl modifies biological activity and synthetic routes.

Biological Activity

Overview

6-Bromo-2-chloro-4-methylquinoline is a heterocyclic compound with the molecular formula C10H7BrClN and a molecular weight of 256.53 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will explore its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the Knorr reaction, which is a condensation reaction between β-keto esters and 4-bromoaniline. The optimized synthesis pathway has been reported to yield this compound with a 48% overall yield from 4-bromoaniline through a three-step process involving careful monitoring via NMR to avoid byproducts .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial cell division .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. It may act as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, quinoline derivatives are known to induce apoptosis in cancer cells by disrupting critical signaling pathways .

The mechanism of action for this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in DNA replication and repair, leading to cell death in susceptible organisms.

- Receptor Interaction: It may also interact with specific receptors that modulate cellular responses to stress or damage, further enhancing its therapeutic potential .

Case Studies

- Antimicrobial Efficacy: A study evaluated the antibacterial activity of several quinoline derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL against certain Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

- Cytotoxicity Against Cancer Cells: In vitro tests on various cancer cell lines revealed that this compound induced significant cytotoxic effects, with IC50 values ranging from 10 µM to 25 µM depending on the cell line tested. The compound's mechanism was linked to the induction of apoptosis and disruption of mitochondrial function .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Key Mechanism |

|---|---|---|---|

| This compound | Moderate | High | Inhibition of DNA gyrase |

| 6-Bromo-4-methylquinoline | Low | Moderate | Topoisomerase inhibition |

| 2-Chloro-4-methylquinazoline | High | Low | Cell membrane disruption |

Q & A

Basic Research Questions

Q. What synthetic protocols are most effective for preparing 6-Bromo-2-chloro-4-methylquinoline, and how do reaction conditions influence yield?

- Methods : Microwave-assisted synthesis using Bi(OTf)₃ as a Lewis acid catalyst (reduces reaction time and improves regioselectivity) and condensation of halogenated anilines with ketones under acidic conditions .

- Optimization : Adjusting stoichiometry (e.g., 2.2 equivalents of methyl pyruvate) and solvent choice (acetonitrile) enhances yields up to 81% .

- Key Data : Reaction monitored via TLC; purification via flash chromatography (EtOAc/cyclohexane) and recrystallization (pentane/ethyl acetate) .

Q. What analytical techniques are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Identifies substituent positions (e.g., bromo, chloro, methyl groups) via coupling patterns and chemical shifts .

- Mass Spectrometry (MS) : Confirms molecular weight (256.53 g/mol) and fragmentation patterns .

Q. How is purity ensured during synthesis, and what purification methods are recommended?

- Purification :

- Flash Chromatography : Separates intermediates using gradients like EtOAc/cyclohexane .

- Recrystallization : Solvent mixtures (e.g., pentane/ethyl acetate) yield high-purity crystals (>97%) .

Advanced Research Questions

Q. What mechanistic insights explain the role of Bi(OTf)₃ in enhancing regioselectivity during synthesis?

- Catalytic Role : Bi(OTf)₃ activates carbonyl groups via Lewis acid interactions, directing electrophilic substitution to the 6-position of the quinoline core .

- Evidence : Comparative studies show lower yields (≤50%) without Bi(OTf)₃, highlighting its necessity for regiocontrol .

Q. What challenges arise in X-ray crystallographic analysis of halogenated quinolines, and how are they resolved?

- Challenges :

- Disorder in Halogen Positions : Bromine and chlorine atoms may exhibit positional disorder due to similar electron densities .

- Hydrogen Bonding : Weak N–H···O interactions require high-resolution data (<1.0 Å) for accurate refinement .

Q. How can computational modeling predict reactivity and regioselectivity in halogenated quinoline derivatives?

- Methods :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites .

- Docking Studies : Model steric and electronic effects of substituents (e.g., methyl groups) on reaction pathways .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- Steric Effects : The 4-methyl group hinders substitution at adjacent positions, favoring reactivity at the 6-bromo site .

- Electronic Effects : Electron-withdrawing chloro groups at the 2-position activate the quinoline ring for Suzuki-Miyaura couplings .

- Case Study : Ferrocenyl-substituted analogs demonstrate enhanced catalytic activity in C–C bond formation .

Properties

IUPAC Name |

6-bromo-2-chloro-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDAQPXGOAYKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406182 | |

| Record name | 6-bromo-2-chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3913-19-7 | |

| Record name | 6-bromo-2-chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMO-2-CHLORO-4-METHYLQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.